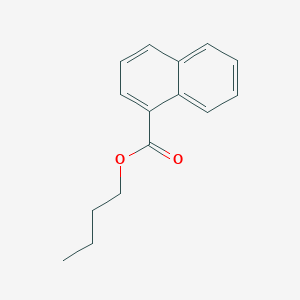

Butyl 1-naphthoate

CAS No.: 3007-95-2

Cat. No.: VC15960876

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3007-95-2 |

|---|---|

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | butyl naphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 |

| Standard InChI Key | YCURFOQQPNHZAO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC2=CC=CC=C21 |

Introduction

Structural and Molecular Characteristics

Butyl 1-naphthoate is characterized by a naphthalene ring system substituted at the 1-position with a carboxylate group linked to a butyl chain. Key molecular properties include:

| Property | Value |

|---|---|

| IUPAC Name | butyl naphthalene-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 228.29 g/mol |

| CAS Registry Number | 3007-95-2 |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC2=CC=CC=C21 |

The naphthalene core contributes aromatic stability, while the butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and toluene .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Butyl 1-naphthoate is typically synthesized via esterification of 1-naphthoic acid with butanol under acidic conditions. A representative procedure involves:

-

Acid-Catalyzed Esterification: Reacting 1-naphthoic acid with excess butanol in the presence of sulfuric acid () at reflux temperatures .

-

Purification: Distillation or recrystallization to isolate the ester from unreacted starting materials .

Alternative routes include transesterification of methyl 1-naphthoate with butanol using metal alkoxide catalysts .

Industrial Methods

Industrial production employs continuous flow reactors to optimize yield and scalability. For example, a patented method utilizes boron trifluoride () as a catalyst, achieving >90% conversion efficiency .

Chemical Reactivity and Transformations

Butyl 1-naphthoate participates in several key reactions:

Hydrolysis

In acidic or basic aqueous media, the ester undergoes hydrolysis to yield 1-naphthoic acid and butanol:

This reaction is critical for regenerating the parent acid in pharmaceutical synthesis .

Transesterification

The butyl group can be replaced with other alcohols (e.g., methanol) using catalysts like sodium methoxide () .

Reduction

Lithium aluminum hydride () reduces the ester to 1-naphthylmethanol, a precursor for fragrances and dyes .

Applications in Scientific Research

Organic Synthesis

Butyl 1-naphthoate serves as a building block for complex molecules. For instance, Birch alkylation followed by allylic oxidation and BiCl-mediated decarboxylation enables the synthesis of 1,4-disubstituted aromatics, such as the antimicrobial agent culpin .

Polymer Science

The compound acts as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability .

Pharmaceutical Intermediates

Derivatives of butyl 1-naphthoate are explored as prodrugs due to their hydrolytic stability in physiological conditions .

Comparison with Structural Analogs

Butyl 1-naphthoate’s properties are distinct from related esters:

| Compound | Molecular Formula | Boiling Point (°C) | Key Difference |

|---|---|---|---|

| Ethyl 1-naphthoate | 285 | Shorter alkyl chain; lower lipophilicity | |

| tert-Butyl 1-naphthoate | 310 | Branched alkyl group; enhanced steric hindrance | |

| Propyl 1-naphthoate | 298 | Intermediate chain length; moderate reactivity |

Recent Advances and Future Directions

Recent studies focus on catalytic applications of butyl 1-naphthoate in asymmetric synthesis. For example, copper(I)-catalyzed coupling reactions enable enantioselective formation of biaryl compounds . Future research may explore its role in green chemistry, such as solvent-free esterification using immobilized enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume